molecular formula C14H14N2 B3061157 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile CAS No. 57964-40-6

4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile

Cat. No.: B3061157
CAS No.: 57964-40-6
M. Wt: 210.27 g/mol
InChI Key: JRUGFHHEKLYFPC-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the specific reagents used .

Mechanism of Action

The mechanism of action of 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile involves its interaction with specific molecular targets and pathways. The cyano group plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c15-9-3-4-11-7-8-12(10-16)14-6-2-1-5-13(11)14/h1-2,5-6,11-12H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUGFHHEKLYFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872319
Record name 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57964-40-6
Record name 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057964406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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